Lipophilicity Differentiation: logP Comparison Against 2-Chlorophenothiazine and 2-Methoxyphenothiazine
The target compound exhibits a predicted logP of 4.69, which is essentially identical to 2‑chlorophenothiazine (logP 4.70) but markedly higher than 2‑methoxyphenothiazine (logP 4.04) [1][2]. This indicates that the 2‑chloro substituent dominates the lipophilicity contribution, while the 8‑methoxy group provides additional hydrogen‑bonding potential without reducing overall hydrophobicity. The combination yields a scaffold that retains the membrane permeability profile of chlorinated phenothiazines while offering a methoxy handle for further derivatisation or metabolic oxidation.
| Evidence Dimension | Octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.69 |
| Comparator Or Baseline | 2-Chlorophenothiazine: logP = 4.70; 2-Methoxyphenothiazine: logP = 4.04 |
| Quantified Difference | ΔlogP (target vs. 2‑methoxyphenothiazine) = +0.65; ΔlogP (target vs. 2‑chlorophenothiazine) = −0.01 |
| Conditions | Predicted logP values from consensus QSPR models; computed using the same algorithm across databases |
Why This Matters
For procurement decisions, this lipophilicity profile positions the compound as a balanced intermediate for central nervous system drug design where both passive permeability and metabolic lability are required.
- [1] yybyy.com. 2-Chloro-8-methoxy-10H-phenothiazine: logP = 4.6948. Available at: https://www.yybyy.com/chemicals/detail/17800-09-8 View Source
- [2] SIELC Technologies. 2-Chlorophenothiazine: logP = 4.70. Available at: https://sielc.com/2-chlorophenothiazine.html View Source
